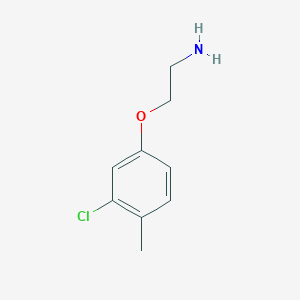

2-(3-Chloro-4-methylphenoxy)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3-chloro-4-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIYVQWGLJCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SN2 Reaction Using Phthalimide Protection

A widely employed method involves the use of 2-chloroethylphthalimide as a stabilized electrophile. The phenoxide ion of 3-chloro-4-methylphenol displaces the chloride in an SN2 reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent deprotection with hydrazine monohydrate yields the primary amine.

Reaction Scheme:

-

Ether Formation:

-

Deprotection:

Mitsunobu Reaction with Boc-Protected Ethanolamine

Ether Bond Formation

The Mitsunobu reaction enables ether synthesis between 3-chloro-4-methylphenol and Boc-protected ethanolamine. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the hydroxyl group of the phenol reacts with the alcohol of the protected amine. Acidic deprotection (e.g., HCl in dioxane) furnishes the target amine.

Reaction Conditions:

Advantages: Avoids harsh bases and stabilizes the amine during synthesis.

Nitrile Reduction Strategy

Chloroacetonitrile Intermediate

3-Chloro-4-methylphenol reacts with 2-chloroacetonitrile in the presence of NaH or K₂CO₃ to form 2-(3-chloro-4-methylphenoxy)acetonitrile. Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction converts the nitrile to the primary amine.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitrile formation | K₂CO₃, DMF, 60°C, 6h | 80–90 |

| Reduction to amine | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 85–92 |

Reductive Amination of Ketone Precursors

Ketone Synthesis and Reduction

Oxidation of 2-(3-chloro-4-methylphenoxy)ethanol to the corresponding ketone (e.g., using PCC), followed by reductive amination with NH₃ and NaBH₃CN, provides the amine. This method is less common due to the instability of the ketone intermediate.

Challenges:

-

Low ketone yields (~50%).

-

Competing over-reduction or imine side products.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| SN2 with phthalimide | 70–85 | 95–99 | Moderate | High |

| Mitsunobu reaction | 65–78 | 90–95 | High | Moderate |

| Nitrile reduction | 80–92 | 98–99 | Low | High |

| Reductive amination | 40–55 | 85–90 | High | Low |

Optimal Route: The nitrile reduction strategy offers the best balance of yield, purity, and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenoxyethanamine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Methylphenoxyethanamine.

Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits properties that make it a candidate for developing therapeutic agents. Specifically, it has been investigated for its role as a sodium channel inhibitor, particularly targeting the Nav 1.7 channel, which is crucial in pain signaling pathways. This inhibition can potentially alleviate chronic pain conditions such as post-herpetic neuralgia and diabetic neuropathy .

Case Study: Chronic Pain Treatment

A study highlighted the efficacy of sodium channel inhibitors in managing chronic pain. Compounds similar to 2-(3-Chloro-4-methylphenoxy)ethan-1-amine were tested in animal models, demonstrating significant reductions in pain responses, suggesting a pathway for future drug development targeting chronic pain syndromes .

Synthesis and Formulation

Synthesis Techniques

The synthesis of this compound involves various chemical processes that optimize yield and purity. Recent patents have outlined improved methods for its preparation, emphasizing the importance of solvent selection and reaction conditions to achieve high-quality products .

Environmental Applications

Toxicological Studies

Research into the environmental impact of this compound has been conducted to assess its safety profile. Toxicological assessments indicate that while the compound shows promise in therapeutic contexts, its environmental persistence necessitates careful consideration in formulations to avoid ecological harm .

Case Study: Environmental Risk Assessment

A comprehensive risk assessment was performed on similar phenoxy compounds, focusing on their degradation pathways and potential bioaccumulation in aquatic environments. The findings suggest that while these compounds can be effective in therapeutic contexts, their environmental impact must be mitigated through responsible usage and disposal practices .

Industrial Applications

Use in Agrochemicals

Beyond medicinal applications, this compound has potential uses in agrochemicals as a herbicide or pesticide component due to its phenoxy structure, which is known for herbicidal activity against certain weed species. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases metabolic stability compared to the methyl group in the target compound, but may reduce bioavailability due to steric hindrance.

- Biological Activity : Psychedelic analogs like 2C-D demonstrate that substituent positioning (e.g., 2,5-dimethoxy) is critical for serotonin receptor binding, whereas halogenated derivatives (e.g., ) may prioritize enzyme inhibition (e.g., IDO1 ) or antimicrobial activity.

Biological Activity

2-(3-Chloro-4-methylphenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula . It features a chloro-substituted aromatic ring and an amine functional group, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding, which may facilitate binding to specific targets within the body.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating possible applications in treating infections.

- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis rates. The mechanism appears to involve the inhibition of the EGFR signaling pathway, which is crucial for tumor growth and survival.

- Microbial Inhibition : A study investigating its antimicrobial properties found that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting potential as an antibacterial agent.

- Neuroprotection : Research on neuronal cultures exposed to oxidative stress showed that the compound could significantly reduce cell death, indicating its potential utility in neuroprotective therapies.

Research Findings

Recent research highlights the following key findings regarding this compound:

- In Silico Studies : Docking simulations indicate strong binding affinity to EGFR, supporting its role as a potential inhibitor in cancer therapy.

- In Vivo Models : Animal studies are needed to validate the efficacy and safety profile observed in vitro, particularly concerning its antitumor and neuroprotective effects.

Q & A

Q. What synthetic routes are commonly employed for 2-(3-Chloro-4-methylphenoxy)ethan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 3-chloro-4-methylphenol with 2-bromoethylamine hydrobromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitoring via TLC ensures completion .

- Reductive amination : Condensation of 3-chloro-4-methylphenoxyacetaldehyde with ammonia or ammonium acetate, followed by reduction using NaBH₄ or Pd/C under H₂. Solvent choice (e.g., MeOH vs. THF) impacts yield and purity .

Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Characterization via ¹H/¹³C NMR and mass spectrometry validates structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3 ppm), and amine protons (δ 1.5–2.0 ppm). ¹³C NMR confirms the phenoxy and ethanamine backbone .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺, with exact mass matching calculated values (e.g., C₉H₁₁ClNO⁺: 184.0525) .

- UV-Vis Spectroscopy : Absorbance peaks (λmax ~270 nm) correlate with the aromatic π→π* transitions, useful for quantifying purity .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect organic waste in halogenated solvent containers; neutralize acidic/basic byproducts before disposal .

- Emergency Measures : Immediate rinsing with water for spills on skin; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors). The phenoxy group’s electron-withdrawing chlorine may enhance affinity via hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K). Trajectory analysis (RMSD, RMSF) identifies critical binding residues .

- QSAR Modeling : Correlate substituent effects (e.g., –Cl, –CH₃) with activity using datasets from analogs .

Q. How do structural modifications influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Replace –Cl with –F (smaller atomic radius) to reduce logP, improving aqueous solubility. Calculate via ChemDraw or experimental shake-flask methods .

- Steric Effects : Introducing bulkier substituents (e.g., –CF₃) at the 4-position may hinder rotational freedom, altering conformational stability. X-ray crystallography (SHELX refinement) validates spatial arrangements .

- pKa Modulation : The amine’s basicity (pKa ~9.5) can be tuned using electron-donating/withdrawing groups, affecting protonation states in biological systems .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, inconsistent IC₅₀ values in receptor studies may arise from differing cell lines .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain discrepancies in efficacy .

- Orthogonal Validation : Confirm activity via independent methods (e.g., calcium flux assays alongside radioligand binding) .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

- Arrhenius Kinetics : Accelerated stability data (e.g., degradation rate at 50°C) predicts shelf life at 25°C. Activation energy (Ea) calculations guide formulation optimizations .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Cl-4-MePhenol, 2-Br-ethylamine, K₂CO₃, DMF, 72h | 68 | 98.5 | |

| Reductive Amination | Phenoxyacetaldehyde, NH₃, NaBH₄, MeOH, 24h | 82 | 99.1 |

Q. Table 2. Analytical Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃, δ 6.8–7.2 (Ar–H) | Structural confirmation |

| HRMS | ESI+, m/z 184.0525 [M+H]⁺ | Molecular weight validation |

| HPLC | C18, 70:30 ACN/H₂O, 1.0 mL/min | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.